(5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a tert-butyl substituted phenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps. The starting materials include cyclohexylamine, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and methyl isothiocyanate. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group yields a quinone derivative, while reduction of the imidazolidinone ring produces an imidazolidine derivative.
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Carboxymethyl chitosan hydrogels: Investigated for their biomedical applications.
Uniqueness
(5Z)-3-CYCLOHEXYL-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific structural features, such as the combination of a cyclohexyl group, a tert-butyl substituted phenyl group, and an imidazolidinone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H36N2O2S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C25H36N2O2S/c1-24(2,3)18-13-16(14-19(21(18)28)25(4,5)6)15-20-22(29)27(23(30)26(20)7)17-11-9-8-10-12-17/h13-15,17,28H,8-12H2,1-7H3/b20-15- |
InChI Key |
FGIYTYWROSSJSH-HKWRFOASSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.